![molecular formula C10H18O2Si B14200414 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one CAS No. 919802-55-4](/img/structure/B14200414.png)
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one is an organic compound belonging to the class of oxolanes It features a trimethylsilyl group attached to a propan-2-ylidene moiety, which is further connected to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one typically involves the reaction of trimethylsilylacetylene with an appropriate oxolanone precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-5-(propan-2-ylidene)oxolan-2-one: A structurally similar compound with different substituents.
2-Ylidene-1,3-thiazolidines: Compounds with a similar ylidene moiety but different ring structures.
Uniqueness
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability, reactivity, and structural features are crucial.
Properties
CAS No. |
919802-55-4 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
3-(1-trimethylsilylpropan-2-ylidene)oxolan-2-one |
InChI |
InChI=1S/C10H18O2Si/c1-8(7-13(2,3)4)9-5-6-12-10(9)11/h5-7H2,1-4H3 |
InChI Key |
MICVLYMSLWQDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


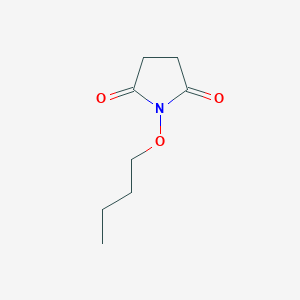
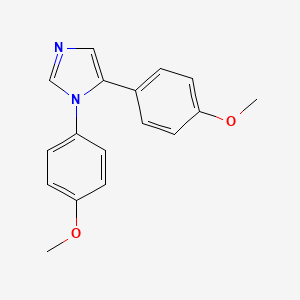
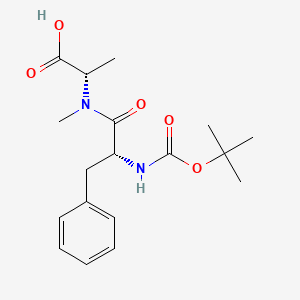
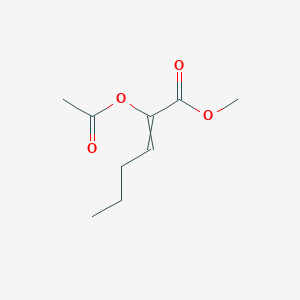
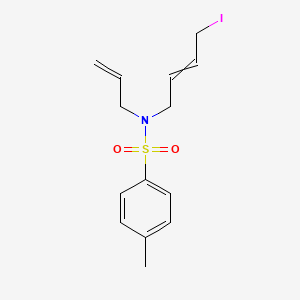
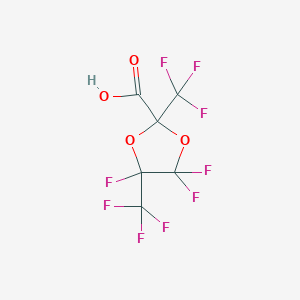
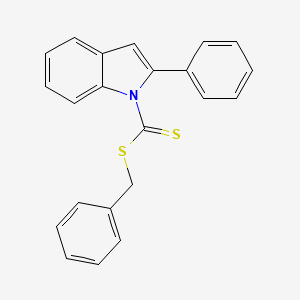
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
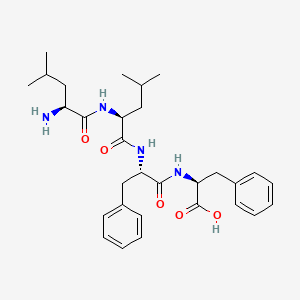
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
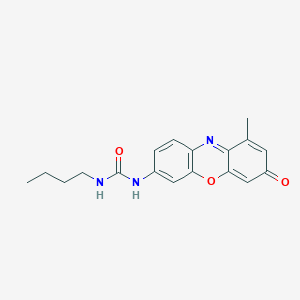
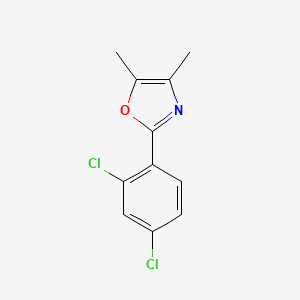
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)

